3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-Chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with significant potential in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-chlorobenzaldehyde with 4-chlorobenzoyl chloride in the presence of a base to form an intermediate, which is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, alcohol derivatives, and various substituted quinazolines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(3-Chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-3-(4-chlorophenyl)oxirane
- 3-Chlorophenyl azide
- 4-Chlorophenyl azide
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its unique quinazoline core structure and the presence of both chlorophenyl and ketoethyl groups
Properties
Molecular Formula |
C22H14Cl2N2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H14Cl2N2O3/c23-15-10-8-14(9-11-15)20(27)13-25-19-7-2-1-6-18(19)21(28)26(22(25)29)17-5-3-4-16(24)12-17/h1-12H,13H2 |
InChI Key |
BNQFADCWTGOBGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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